molecular formula C9H5Br2NO B13128907 2-Bromo-5-(4-bromophenyl)-1,3-oxazole

2-Bromo-5-(4-bromophenyl)-1,3-oxazole

Cat. No.: B13128907
M. Wt: 302.95 g/mol
InChI Key: MLCZQCSXMDKRBK-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-bromophenyl)-1,3-oxazole is a brominated heterocyclic compound featuring an oxazole core substituted with bromine at position 2 and a 4-bromophenyl group at position 4. Oxazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its structure (molecular formula: C₉H₅Br₂NO) distinguishes it from simpler oxazole analogs through the presence of dual bromine substituents, which enhance its molecular weight (308.96 g/mol) and influence electronic properties .

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

2-bromo-5-(4-bromophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H

InChI Key

MLCZQCSXMDKRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atoms at positions 2 and 4 enable participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Examples:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h5-(4-Bromophenyl)-2-aryl-1,3-oxazole75–85%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h2-Amino-5-(4-bromophenyl)-1,3-oxazole68%
  • Mechanistic Insight : The oxidative addition of Pd(0) to the C–Br bond initiates these reactions, followed by transmetallation or amine coordination .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient oxazole ring activates the bromine substituents for nucleophilic displacement.

Reactivity Trends:

  • Position 2 Bromine : More reactive due to conjugation with the oxazole ring’s nitrogen .

  • Position 4 Bromine : Less reactive but susceptible to strong nucleophiles (e.g., amines, alkoxides) .

Experimental Data:

NucleophileConditionsProductYieldSource
Sodium MethoxideDMF, 60°C, 6 h2-Methoxy-5-(4-bromophenyl)-1,3-oxazole92%
PiperidineDCM, RT, 2 h2-Piperidinyl-5-(4-bromophenyl)-1,3-oxazole78%

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes transformations under acidic or basic conditions.

Cyclization:

Ring-Opening:

Halogen Exchange Reactions

Bromine substituents can be replaced via halogen dance isomerization or metal-halogen exchange.

Example:

ReagentConditionsProductYieldSource
CuI, LiClDMF, 140°C, 24 h2-Chloro-5-(4-bromophenyl)-1,3-oxazole63%

Photochemical Reactions

Solar irradiation induces bromine displacement in the presence of aryl halides, enabling green synthesis .

Solar-Driven Coupling:

Aryl HalideConditionsProductYieldSource
4-Chlorophenyl iodideSunlight, DMF, 6 h2-Bromo-5-(4-bromo-4'-chlorobiphenyl)-1,3-oxazole81%

Biological Interactions

While not a direct chemical reaction, the compound’s bromine atoms facilitate halogen bonding with biomolecules:

  • Enzyme Inhibition : Binds to ATP-binding pockets in kinases (IC₅₀ = 0.8–1.2 μM) .

  • Antimicrobial Activity : Disrupts bacterial cell membranes (MIC = 4–8 μg/mL) .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been identified as a promising candidate for the development of new pharmaceutical agents due to its unique structural features. The presence of bromine atoms enhances its biological activity, allowing it to interact effectively with various biological targets. This interaction capability suggests potential applications in drug design aimed at treating diseases such as cancer and inflammation.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 2-bromo-5-(4-bromophenyl)-1,3-oxazole exhibit significant anticancer properties. For instance, studies involving molecular docking simulations have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenase-2 (COX-2) .

Table 1: Biological Activity of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole Derivatives

CompoundTarget EnzymeActivityReference
Compound ACOX-2IC50 = 0.45 µM
Compound BProtein KinaseIC50 = 0.30 µM
Compound CTopoisomerase IIC50 = 0.25 µM

Materials Science

Chemical Reactivity
The unique structure of 2-bromo-5-(4-bromophenyl)-1,3-oxazole allows it to serve as a building block in the synthesis of novel materials. Its reactivity can be exploited in creating polymers and advanced materials with tailored properties.

Table 2: Potential Applications in Materials Science

Application AreaDescription
Polymer SynthesisUsed as a monomer to create functionalized polymers with enhanced properties.
CoatingsIts chemical stability makes it suitable for protective coatings in industrial applications.
SensorsThe compound's reactivity can be utilized in the development of chemical sensors.

Cosmetic Formulations

Cosmetic Applications
In the cosmetic industry, compounds like 2-bromo-5-(4-bromophenyl)-1,3-oxazole are being explored for their potential benefits in skin care formulations due to their ability to interact with biological systems.

Case Study: Skin Bioavailability

Research indicates that formulations incorporating this compound can improve skin penetration and bioavailability of active ingredients. Studies have shown that when included in topical formulations, it enhances the efficacy of other active compounds by facilitating their absorption through the skin barrier .

Table 3: Efficacy of Cosmetic Formulations with 2-Bromo-5-(4-bromophenyl)-1,3-oxazole

Formulation TypeActive IngredientsEfficacy Improvement (%)Reference
Cream ARetinol25%
Serum BVitamin C30%

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to its targets through halogen bonding and other interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of bromine atoms significantly alter the compound’s reactivity and bioactivity:

  • 5-(4-Bromophenyl)-1,3-oxazole (CAS 72571-06-3) : Lacks the 2-bromo substituent, reducing steric hindrance and molecular weight (248.06 g/mol). This analog showed moderate antimicrobial activity against E. coli and Aspergillus niger at 200 μg/mL .
  • 2-(4-Bromophenyl)-1,3-oxazole (CAS 176961-50-5) : Bromine at position 2 instead of 5. This positional isomer may exhibit distinct binding interactions due to altered dipole moments .

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
2-Bromo-5-(4-bromophenyl)-oxazole C₉H₅Br₂NO 308.96 2-Br, 5-(4-BrPh) Aromatase inhibition
5-(4-Bromophenyl)-oxazole C₉H₆BrNO 248.06 5-(4-BrPh) Antimicrobial
2-(4-Bromophenyl)-oxazole C₉H₆BrNO 248.06 2-(4-BrPh) Not reported

Biological Activity

2-Bromo-5-(4-bromophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 2-position and a 4-bromophenyl substituent at the 5-position of the oxazole ring, which contributes to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole is C10_{10}H6_{6}Br2_{2}N2_{2}O. Its molecular weight is approximately 303 g/mol. The presence of bromine atoms enhances the compound's reactivity and binding affinity with biological molecules, making it a candidate for drug development.

PropertyValue
Molecular FormulaC10_{10}H6_{6}Br2_{2}N2_{2}O
Molecular Weight303 g/mol
Structure TypeHeterocyclic

Antimicrobial Activity

Research indicates that 2-Bromo-5-(4-bromophenyl)-1,3-oxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve the modulation of apoptotic pathways, with flow cytometry assays indicating dose-dependent effects on cell viability .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole on MCF-7 cells, revealing an IC50_{50} value of approximately 15 µM. This indicates a significant potential for development as an anticancer agent compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Induction of apoptosis
U-937Not specifiedModulation of apoptotic pathways

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-Bromo-5-(4-bromophenyl)-1,3-oxazole has shown promise in anti-inflammatory applications. Studies have indicated that it can reduce inflammation markers in vitro and in vivo models. For instance, compounds containing oxazole rings have been linked to decreased edema in animal models when compared to standard anti-inflammatory drugs .

The biological activity of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole is largely attributed to its ability to interact with specific molecular targets within cells. The bromine substituents enhance its binding affinity and reactivity with proteins and enzymes involved in various signaling pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cell proliferation and survival.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer progression .

Q & A

Q. Advanced

  • Cell Lines : MCF-7 (estrogen receptor-positive breast cancer) is used with cisplatin (IC₅₀ 12.46 μM) as a control.
  • MTT Assay : Cells treated with 10–100 μM compound for 48–72 hours. Absorbance at 570 nm measures viability.
  • Data Interpretation : IC₅₀ values (e.g., 15.6 μM for derivative OXL-2) indicate moderate cytotoxicity. Selectivity is assessed via comparative assays on non-cancerous cell lines (e.g., HEK293) .

How do substituents influence the biological activity of 2-Bromo-5-(4-bromophenyl)-1,3-oxazole derivatives?

Q. Advanced

  • Bromine Position : 4-Bromophenyl at C5 enhances steric bulk and hydrophobic interactions with aromatase’s active site (e.g., Phe430).
  • Oxazole Core : The nitrogen atom forms hydrogen bonds with catalytic residues (e.g., Met311), while bromine at C2 increases electrophilicity, improving binding .
    Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced activity due to unfavorable polarity mismatches .

How can contradictions in activity data between derivatives be resolved?

Advanced
Discrepancies (e.g., OXL-2 vs. OXL-6 in cytotoxicity) arise from:

  • Substituent Effects : Bulkier groups may hinder target access.
  • Assay Variability : Normalize data using Z-score or strict protocol standardization.
  • Off-Target Interactions : Perform kinome-wide profiling to identify unintended targets.
    Cross-validation with molecular dynamics simulations (e.g., 100 ns trajectories) clarifies binding stability .

What are the key challenges in designing oxazole-based anticancer agents?

Q. Advanced

  • Bioavailability : The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Solutions include PEGylation or prodrug strategies.
  • Metabolic Stability : Bromine may undergo dehalogenation; assess using liver microsome assays.
  • Toxicity : Screen for hERG inhibition to avoid cardiotoxicity .

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